molecular formula C12H16FNO5S B6245176 tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate CAS No. 2411201-84-6

tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate

Cat. No.: B6245176
CAS No.: 2411201-84-6
M. Wt: 305.3
InChI Key:
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Description

tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate: is a complex organic compound that features a tert-butyl group, a fluorosulfonyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate typically involves multiple steps. One common approach is to start with the appropriate aniline derivative, which undergoes nitration to introduce the nitro group. This is followed by reduction to convert the nitro group to an amine. The amine is then protected using tert-butyl chloroformate to form the carbamate. Finally, the fluorosulfonyl group is introduced using a fluorosulfonylating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the fluorosulfonyl group or other parts of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound’s carbamate moiety is of interest in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The fluorosulfonyl group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

  • tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-chlorophenyl}carbamate
  • tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-bromophenyl}carbamate
  • tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-nitrophenyl}carbamate

Comparison: Compared to similar compounds, tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate is unique due to the presence of the methyl group, which can influence its reactivity and interactions

Properties

CAS No.

2411201-84-6

Molecular Formula

C12H16FNO5S

Molecular Weight

305.3

Purity

95

Origin of Product

United States

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